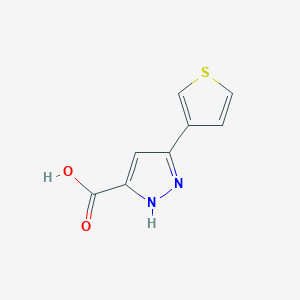

3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-thiophen-3-yl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)7-3-6(9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKDMAFMSJBIPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263298 |

Source

|

| Record name | 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029108-69-7 |

Source

|

| Record name | 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029108-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Thienyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-(Thiophen-3-yl)-1H-pyrazole-5-carboxylic Acid

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is rooted in the robust Knorr pyrazole synthesis, utilizing commercially available starting materials. The narrative emphasizes the causal relationships behind experimental choices, ensuring reproducibility and a deeper understanding of the chemical transformations. The characterization workflow employs a multi-technique spectroscopic and analytical approach (NMR, FTIR, MS) to provide an unambiguous structural confirmation and purity assessment, establishing a self-validating protocol for researchers. This document is intended for chemists, pharmacologists, and material scientists engaged in the design and synthesis of novel heterocyclic entities.

Introduction: The Strategic Value of the Thiophene-Pyrazole Scaffold

The fusion of thiophene and pyrazole rings into a single molecular entity creates a pharmacophore with significant potential in drug discovery. Pyrazole carboxylic acid derivatives are recognized for a wide spectrum of biological activities, including their roles as enzyme inhibitors and signaling pathway modulators.[1][2] Specifically, they have been investigated as potent inhibitors of enzymes like rat long-chain L-2-hydroxy acid oxidase[1] and for their anti-inflammatory and antibacterial properties.[3] The thiophene ring, a bioisostere of the benzene ring, often enhances metabolic stability and modulates lipophilicity, making it a privileged structure in medicinal chemistry. The target molecule, this compound, therefore represents a valuable building block for the development of novel therapeutic agents. This guide provides a direct and reliable pathway to access this high-value compound.

Synthetic Strategy: A Regioselective Knorr Cyclization Approach

The synthesis of the target pyrazole is most effectively achieved through the cyclocondensation reaction of a 1,3-dicarbonyl intermediate with hydrazine, a classic transformation known as the Knorr pyrazole synthesis.[4][5][6] This method is renowned for its reliability and high yields. Our retrosynthetic analysis identifies ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate as the key 1,3-dicarbonyl precursor. This intermediate can be readily prepared via a Claisen condensation between 3-acetylthiophene and diethyl oxalate.

The overall synthetic pathway is a three-step process:

-

Claisen Condensation: Formation of the β-ketoester intermediate.

-

Knorr Pyrazole Synthesis: Cyclization with hydrazine hydrate to form the pyrazole ring ester.

-

Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid.

This strategy is chosen for its regioselective control. The reaction of the non-symmetrical diketone with hydrazine hydrate preferentially yields the desired 3-substituted-5-carboxylic acid isomer due to the differential reactivity of the ketone and ester carbonyl groups toward the nucleophilic hydrazine.[7]

Figure 1: Overall synthetic pathway for the target compound.

Experimental Protocols

Part I: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate (Intermediate 1)

Principle: This step employs a base-catalyzed Claisen condensation. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of 3-acetylthiophene, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate, followed by elimination of an ethoxide leaving group to form the β-diketone product.

Methodology:

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To the cooled (0 °C) sodium ethoxide solution, add a solution of 3-acetylthiophene (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a solid precipitate is typically observed.

-

Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid (1M) to neutralize the excess base and protonate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate as a yellow solid.

Part II: Synthesis of Ethyl 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate (Intermediate 2)

Principle: This is the key ring-forming step. Hydrazine hydrate, a dinucleophile, reacts with the two carbonyl groups of the β-diketone. The reaction proceeds via initial attack at the more electrophilic ketone carbonyl, followed by intramolecular condensation with the ester carbonyl and subsequent dehydration to form the stable aromatic pyrazole ring.[8]

Methodology:

-

Dissolve the purified Intermediate 1 (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water. The product will often precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pyrazole ester, typically as a pale yellow or off-white solid.

Part III: Synthesis of this compound (Final Product)

Principle: Saponification is the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid.

Methodology:

-

Suspend the pyrazole ester (Intermediate 2, 1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50-60 °C.

Characterization and Data Analysis

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Figure 2: A logical workflow for the characterization cascade.

Expected Analytical Data

The following tables summarize the expected data from the characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.5 | Broad Singlet | 1H | COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to broad signals.[9] |

| ~13.2 | Broad Singlet | 1H | N-H | The pyrazole N-H proton is acidic and appears downfield.[10] |

| ~8.05 | Doublet of Doublets | 1H | Thiophene C2-H | Thiophene proton adjacent to the sulfur and the point of attachment. |

| ~7.65 | Doublet of Doublets | 1H | Thiophene C5-H | Thiophene proton coupled to C4-H. |

| ~7.50 | Doublet of Doublets | 1H | Thiophene C4-H | Thiophene proton coupled to C2-H and C5-H. |

| ~7.10 | Singlet | 1H | Pyrazole C4-H | Isolated proton on the pyrazole ring.[10][11] |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162.0 | COOH | Carboxylic acid carbonyl carbon appears in this characteristic downfield region.[9] |

| ~150.0 | Pyrazole C3 | Carbon attached to the thiophene ring. |

| ~140.0 | Pyrazole C5 | Carbon attached to the carboxylic acid group. |

| ~135.0 | Thiophene C3 | Quaternary carbon attached to the pyrazole ring. |

| ~129.0 | Thiophene C5 | Aromatic CH carbon. |

| ~127.0 | Thiophene C2 | Aromatic CH carbon. |

| ~124.0 | Thiophene C4 | Aromatic CH carbon. |

| ~105.0 | Pyrazole C4 | Aromatic CH carbon on the pyrazole ring. |

Table 3: Key FTIR and Mass Spectrometry Data

| Technique | Expected Observation | Rationale |

|---|---|---|

| FTIR | 3300-2500 cm⁻¹ (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[12][13] |

| ~3150 cm⁻¹ (broad) | N-H stretch of the pyrazole ring.[14] | |

| ~1710 cm⁻¹ (strong, sharp) | C=O stretch of the carboxylic acid.[13] | |

| 1600-1450 cm⁻¹ | C=C and C=N stretching vibrations of the aromatic rings. | |

| Mass Spec. | m/z = 208 (M⁺) | Corresponds to the molecular weight of C₈H₆N₂O₂S. |

| (EI) | m/z = 191, 163, 111 | Plausible fragments corresponding to the loss of -OH, -COOH, and the thiophene carboxypyrazole radical cation.[9][15] |

Conclusion

This guide outlines a robust and reproducible three-step synthesis for this compound, a molecule of considerable interest for pharmaceutical and materials science applications. By leveraging a classic Knorr pyrazole synthesis, this protocol offers high regioselectivity and accessibility from common starting materials. The detailed characterization workflow provides a clear and definitive method for structural verification and purity assessment, ensuring that researchers can confidently produce and validate this valuable heterocyclic building block for their discovery programs.

References

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]

-

Pentelute, B. L., & Kent, S. B. H. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11639-11643. [Link]

-

Wang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Molecular Structure, 1285, 135478. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Al-Wahaibi, L. H., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132170. [Link]

-

Singh, S. B., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4239-4243. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Abdel-Motaal, M., et al. (2023). ¹H NMR spectrum of the pyrazolone–thiophene Schiff base (PyTh). ResearchGate. [Link]

-

MDPI. (2022). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

-

Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3897-3904. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

MDPI. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. [Link]

-

IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. [Link]

-

ResearchGate. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. [Link]

-

ResearchGate. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. [Link]

-

ResearchGate. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

-

Taylor & Francis Online. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. [Link]

-

ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. connectjournals.com [connectjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, Mass Spec) of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, molecules integrating both pyrazole and thiophene moieties are of significant interest due to their diverse biological activities and unique electronic properties. This compound is a prime example of such a scaffold, combining the established pharmacophore of a pyrazole carboxylic acid with the versatile thiophene ring. Accurate and unambiguous structural confirmation is the cornerstone of any research and development involving such novel compounds. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this target molecule, moving beyond mere data presentation to explain the causality behind experimental choices and interpretation strategies.

Section 1: Synthesis Strategy and Workflow

A robust analytical characterization begins with a well-defined synthetic route. While various methods exist for the construction of pyrazole rings, a highly reliable approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For the title compound, a logical and efficient pathway starts from 3-acetylthiophene, proceeding through a Claisen condensation to form a key β-diketone intermediate, which is then cyclized.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-(Thiophen-3-yl)butane-1,3-dione.

-

To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 3-acetylthiophene (1.0 eq) dropwise under an inert argon atmosphere.

-

Following the addition, add ethyl acetate (1.5 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Rationale: This classic Claisen condensation elongates the acetyl group into a β-diketone, which is the essential precursor for pyrazole formation. Anhydrous conditions are critical to prevent hydrolysis of the ethoxide base and the ester.

-

Upon completion, cool the mixture, acidify with dilute HCl to pH ~4, and extract with dichloromethane. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude diketone.

-

-

Step 2: Synthesis of Ethyl 3-(Thiophen-3-yl)-1H-pyrazole-5-carboxylate.

-

Dissolve the crude 1-(thiophen-3-yl)butane-1,3-dione (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The reaction is typically exothermic.

-

Heat the mixture to 80-90 °C for 2 hours. Monitor for the disappearance of the starting material via TLC.

-

Rationale: Acetic acid serves as both the solvent and a catalyst for the condensation and subsequent cyclization reaction. The two non-equivalent carbonyls of the diketone lead to regioselective cyclization, typically favoring the formation of the 5-carboxy pyrazole isomer.

-

After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

-

-

Step 3: Hydrolysis to this compound.

-

Suspend the crude ethyl ester from Step 2 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Rationale: Saponification of the ethyl ester to the corresponding carboxylate salt is a standard and high-yielding hydrolysis method.

-

Cool the solution, remove the ethanol under reduced pressure, and acidify the remaining aqueous solution with 2M HCl until the pH is ~2-3.

-

The resulting precipitate, the target carboxylic acid, is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis of the title compound.

Section 2: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon skeleton and proton environments.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity readily dissolves the carboxylic acid, and its aprotic nature allows for the observation of exchangeable protons (N-H from the pyrazole and O-H from the carboxylic acid), which are crucial for full characterization.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence on a spectrometer operating at a minimum of 400 MHz.

-

Acquire 16-32 scans with a relaxation delay of 2 seconds to ensure quantitative integrity and a good signal-to-noise ratio.[1]

-

-

¹³C NMR Data Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each unique carbon atom.

-

A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]

-

-

2D NMR (COSY & HSQC):

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks within the thiophene and pyrazole rings.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton directly to its attached carbon atom, aiding in definitive ¹³C assignments.

-

Predicted NMR Data and Interpretation

The predicted chemical shifts are based on established substituent effects and data from analogous compounds, such as 3-substituted thiophenes and pyrazole carboxylic acids.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale & Expected Couplings |

| Pyrazole N-H | 13.5 - 14.5 (br s) | - | Broad, exchangeable proton, downfield due to H-bonding and acidic nature. |

| Carboxylic O-H | 12.5 - 13.5 (br s) | - | Very broad, exchangeable proton. |

| Pyrazole C4-H | 7.0 - 7.2 (s) | 105 - 108 | Singlet, as it has no adjacent protons. |

| Thiophene C2'-H | 8.0 - 8.2 (dd) | 124 - 126 | Doublet of doublets due to coupling with H4' and H5'. |

| Thiophene C4'-H | 7.4 - 7.6 (dd) | 129 - 131 | Doublet of doublets due to coupling with H2' and H5'. |

| Thiophene C5'-H | 7.6 - 7.8 (dd) | 120 - 122 | Doublet of doublets due to coupling with H2' and H4'. |

| Pyrazole C3 | - | 148 - 152 | Quaternary carbon attached to the thiophene ring. |

| Pyrazole C5 | - | 140 - 143 | Quaternary carbon attached to the carboxylic acid. |

| Thiophene C3' | - | 135 - 138 | Quaternary carbon attached to the pyrazole ring. |

| Carboxylic C=O | - | 162 - 165 | Carbonyl carbon, typically downfield. |

Annotated Structure for NMR Correlation

Caption: Key proton assignments for the title compound.

Section 3: Vibrational Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: The analysis is best performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, powdered compound directly onto the ATR crystal.

-

Rationale: ATR is a modern, reliable technique that requires minimal sample preparation and avoids complications associated with KBr pellets (e.g., moisture absorption).

-

-

Data Acquisition:

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 to 32 scans to achieve a high-quality spectrum.

-

Perform a background scan of the clean ATR crystal immediately before the sample scan to correct for atmospheric CO₂ and H₂O absorptions.

-

Predicted IR Data and Interpretation

The IR spectrum will be dominated by features from the carboxylic acid and the aromatic rings.[2][4][5]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Correlation |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic acid O-H, extensively hydrogen-bonded.[4] |

| ~3100 | Medium-Weak | C-H Stretch | Aromatic C-H stretch from both pyrazole and thiophene rings.[4] |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic acid carbonyl group. |

| 1500-1600 | Medium | C=C & C=N Stretch | Aromatic ring stretching vibrations from both heterocyclic rings. |

| 1200-1300 | Strong | C-O Stretch | Carboxylic acid C-O bond. |

| 700-900 | Medium-Strong | C-H Bending | Out-of-plane C-H bending from the substituted aromatic rings. |

Section 4: Mass Spectrometry Analysis

Mass spectrometry (MS) provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for this polar, acidic molecule. It is a soft ionization technique that is likely to preserve the molecular ion.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis Mode: Run the analysis in both positive and negative ion modes.

-

Rationale: In positive mode, the molecule can be observed as the protonated species [M+H]⁺. In negative mode, it will readily deprotonate to form the carboxylate [M-H]⁻, which is often a very strong and clean signal for carboxylic acids.

-

-

Fragmentation (MS/MS): Perform a tandem MS (MS/MS) experiment on the isolated molecular ion (e.g., [M-H]⁻) to induce fragmentation and gather further structural evidence.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₆N₂O₂S

-

Molecular Weight: 206.22 g/mol

-

Expected Ions:

-

Negative Mode (ESI-): A strong peak at m/z = 205.01, corresponding to the deprotonated molecule [M-H]⁻.

-

Positive Mode (ESI+): A peak at m/z = 207.02, corresponding to the protonated molecule [M+H]⁺.

-

-

Key Fragmentation Patterns:

-

A characteristic loss of 44 Da (CO₂) from the carboxylate [M-H]⁻ is expected, a common fragmentation pathway for carboxylic acids, resulting in a fragment at m/z = 161.[6]

-

Cleavage of the bond between the two rings may also occur, though this is typically less favored than the loss of CO₂.

-

Conclusion

The structural confirmation of this compound requires a multi-technique spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight confirmation from MS, researchers and drug development professionals can achieve an unambiguous and comprehensive characterization. The protocols and interpretive frameworks outlined in this guide represent a robust, self-validating system for ensuring the scientific integrity of data related to this important class of heterocyclic compounds.

References

- BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

-

Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983. Available from: [Link]

-

Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry, 27(2), 187–190. Available from: [Link]

-

Zambianchi, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available from: [Link]

-

Wang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Molecular Structure. Available from: [Link]

-

ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5... Available from: [Link]

-

ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available from: [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 433. Available from: [Link]

-

ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available from: [Link]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]

-

PubChem. 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid. Available from: [Link]

-

ResearchGate. Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

Degani, M. S., et al. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Journal of the Indian Chemical Society. Available from: [Link]

-

ChemSynthesis. Pyrazoles database - synthesis, physical properties. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link]

-

IPR.me. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubMed. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available from: [Link]

-

MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available from: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

-

ResearchGate. Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Available from: [Link]

-

Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Available from: [Link]

-

SpectraBase. 3-phenyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Biological Activity of Novel Thiophenyl Pyrazole Compounds

Abstract

The fusion of thiophene and pyrazole rings into a single molecular scaffold has emerged as a highly productive strategy in modern medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by novel thiophenyl pyrazole compounds. We will explore the spectrum of their therapeutic potential, delving into key areas such as anticancer and antimicrobial activities. This document will further dissect the underlying mechanisms of action, structure-activity relationships (SAR), and provide robust, field-proven experimental protocols for their biological evaluation. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of drug discovery, pyrazole and thiophene stand out as "privileged scaffolds"—core structures that consistently appear in a wide array of biologically active compounds.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil.[1][2] Its value in medicinal chemistry is largely due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4]

Similarly, the thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the phenyl ring and is integral to various pharmaceuticals like the antipsychotic olanzapine and the antiplatelet agent ticlopidine.[1][3] Its incorporation into drug candidates can enhance pharmacokinetic properties and modulate biological activity.[5]

The strategic combination of these two moieties into a single thiophenyl pyrazole framework creates a novel chemical entity with significant therapeutic potential.[3][5] These hybrid molecules are being investigated for a broad spectrum of biological activities, driven by their unique electronic and structural features that allow for diverse interactions with various enzymatic and receptor targets.[1][6][7] This guide will focus on the most promising of these activities: anticancer and antimicrobial effects.

Spectrum of Biological Activities

Anticancer Activity

Thiophenyl pyrazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a range of human cancer cell lines.[8][9][10]

One of the primary mechanisms through which these compounds exert their anticancer effects is through the inhibition of protein kinases.[4][11] Kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Thiophenyl pyrazole compounds have been identified as potent inhibitors of several key kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers. Certain thiophenyl pyrazole derivatives have shown the ability to act as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another critical target in tumor angiogenesis.[12]

-

c-Jun N-terminal Kinase 3 (JNK3): An important enzyme in neuronal apoptosis, making it a target for neurodegenerative diseases and certain cancers. Thiophene-pyrazolourea derivatives have been developed as highly potent and isoform-selective JNK3 inhibitors.[13][14]

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently overactive in cancer. Pyrazole derivatives have been designed as potent inhibitors of PI3 kinase, a key component of this pathway.[10][15]

The following table summarizes the in vitro anticancer activity of selected novel thiophenyl pyrazole compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Compound A | HepG2 (Liver) | Dual EGFR/VEGFR-2 Inhibitor | 3.81 | [10][12] |

| Compound B | MCF-7 (Breast) | PI3 Kinase Inhibitor | 0.25 | [10] |

| Compound C | HCT116 (Colon) | General Cytotoxicity | 5.85 | [10] |

| Pyrazoline 2 | WiDr (Colon) | EGFR Inhibitor | 0.25 µg/mL | [8][9] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

The rise of antibiotic resistance presents a formidable global health challenge, necessitating the discovery of new antimicrobial agents.[16] Thiophenyl pyrazole compounds have emerged as a promising class of molecules with significant antibacterial and antifungal properties.[17][18][19]

These compounds often exert their antimicrobial effects by inhibiting essential microbial enzymes. One such target is dihydrofolate reductase (DHFR) , an enzyme critical for the synthesis of nucleic acids and amino acids in bacteria and fungi.[16] New thiophenyl-pyrazolyl-thiazole hybrids have been synthesized and shown to be potent inhibitors of M. tuberculosis DHFR.[16]

The antimicrobial efficacy of these compounds has been demonstrated against a variety of pathogens:

-

Gram-Negative Bacteria: Notably, some hybrids display significant activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[17][18]

-

Gram-Positive Bacteria: Activity has also been observed against strains like Staphylococcus aureus and Bacillus subtilis.[17][18]

-

Fungi: Several derivatives have shown potent antifungal effects against Candida albicans, a common cause of opportunistic fungal infections.[17]

The table below presents the minimum inhibitory concentration (MIC) values for representative thiophenyl pyrazole compounds against selected microbial strains.

| Compound ID | Microbial Strain | Target/Mechanism | MIC (µg/mL) | Reference |

| Hybrid 6b | P. aeruginosa | DHFR Inhibitor | 3.9 | [16][17] |

| Hybrid Series | C. albicans | Not Specified | 3.9 - 125 | [17] |

| Pyrazole 6 | A. fumigatus | DHPS Inhibitor | 0.03 | [19] |

| Thiophene 4d | E. coli | DHPS Inhibitor | 0.007 | [19] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds in drug discovery. For thiophenyl pyrazole derivatives, SAR studies have revealed several key structural features that govern their biological activity.[20][21][22]

The general scaffold allows for chemical modifications at several key positions, influencing potency, selectivity, and pharmacokinetic properties.

Figure 1: Key modification points on the thiophenyl pyrazole scaffold.

-

Substituents on the Pyrazole Ring (R1, R2): The nature of the substituent at the N1 position of the pyrazole ring is critical. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be essential for potent activity.[20][21] Similarly, modifications at the C3 and C5 positions, such as the introduction of carboxamide groups or substituted phenyl rings, significantly impact binding affinity and selectivity.[20][21][22]

-

Substituents on the Thiophene Ring (R3): The substitution pattern on the thiophene ring can influence properties like lipophilicity and interaction with hydrophobic pockets of target enzymes. For anticancer agents, the addition of methoxy groups to a phenyl ring attached to the thiophene moiety has been shown to enhance cytotoxicity.[8]

-

Linker and Overall Conformation: The relative orientation of the thiophene and pyrazole rings, as well as the nature of any linking groups, dictates the overall three-dimensional shape of the molecule. This conformation is crucial for fitting into the binding site of a target protein. For kinase inhibitors, a rigidified structure can lead to enhanced potency.[11]

Key Mechanistic Studies & Signaling Pathways

To illustrate the mechanism of action, let's consider the inhibition of a generic kinase signaling pathway, a common mechanism for the anticancer effects of these compounds.

Figure 3: General experimental workflow for the evaluation of novel thiophenyl pyrazole compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of a compound against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette, microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This allows cells to recover from trypsinization and enter a logarithmic growth phase.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.

-

Controls: Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

After incubation, carefully remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Causality: This incubation period allows for sufficient conversion of MTT to formazan by mitochondrial reductases in viable cells.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium.

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

-

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration that inhibits visible growth after incubation.

Materials:

-

96-well U-bottom plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution (in DMSO)

-

Standard antibiotic (e.g., Amoxicillin, Fluconazole) as a positive control

-

Saline solution (0.85%)

-

0.5 McFarland turbidity standard

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. Causality: A standardized inoculum is critical for the reproducibility and comparability of MIC results.

-

-

Compound Dilution:

-

Add 50 µL of broth to all wells of a 96-well plate.

-

Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and a positive control column with a standard antibiotic.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear).

-

Conclusion and Future Perspectives

The thiophenyl pyrazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The research highlighted in this guide demonstrates their significant potential in oncology and infectious diseases. The ability to systematically modify the core structure provides a clear path for optimizing potency, selectivity, and drug-like properties.

Future research should focus on several key areas:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and downstream effects of the most potent compounds.

-

In Vivo Efficacy: Progressing lead candidates into animal models of cancer and infection to evaluate their in vivo efficacy and safety profiles.

-

ADME/Tox Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the druggability of novel derivatives.

-

Combinatorial Libraries: Utilizing high-throughput synthesis and screening of combinatorial libraries to explore a wider chemical space and identify novel hits.

By leveraging the insights and protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of thiophenyl pyrazole compounds, paving the way for the next generation of innovative medicines.

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (Source: Journal of Medicinal Chemistry) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk7ssQpkqojYP01yFMwyU7qXLMIyU_QrTaNd7DOUgxuqblbI2jnM7cwnckDuJGUgtm_Hiv2nCARYtWIdeis_VIzE54w-zfpigzy8wyhkqdMNy-7EeCxuvUEX2EbtOo77tpz5qY]

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (Source: Journal of Medicinal Chemistry) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAg5gHYP9QFzHhG5FMvAxQyGNyVBv8D_pyiYG-Qf2J8aP4ySS7UxR0URUuHt1xyr137-C-7KuuaBq2EbCTyBDEw-YS1ajauzb_FzxS8ft9bAgohu9zP4OSgK0NFWLktdydx0HlWpoMYvzSQTKvoa2EuvMOs5mO2ckBtzufmtuTwL0FIpBlqoXDmxTUucTOvgfyuuugdhVuiR6lw0C4P-gofASS7harqtdbWmQ=]

- New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFaqnlvK3jM2Ao1RIxIxOHs_FVfOehJr_9SDu0QHJSD2EHYm1TJzYag3xogziUccmfYDmd2jGqYD4WN9YXlhcr_BB51qEVOvRXrCHesnJgUpcY7KKOZQnN2re26wKzmHRIfshzxVZkpBSAJmvI]

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-DyeE7o4QDOWodNKAIFuwhQu4tsqFoJMsJ0xLSK1fURQnScD_PLg8nRozc-pHnYTCvwjFVUfmFUoeHHwbyC23tomfUaVMhqh16ni2zUHRCk0Q2EwOv2xILmAIadUCB2dCGHdBXcZxvniFw1uGEbLs6Udbbos1kY9vW_9CrdbEQxgM7SDYR9tp3IsraDyN1En8J9esSDOugB9zfCVfrfP0Cjt5v4I4ZMaudG67ptF4EsPF-AksUQTJCRoBXzLMOUPeFQM18kIU-2r761LBBggV6EHn2oWjnd4B2AJOT9FcrB9Wqrn0DWQgKYP]

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (Source: Semantic Scholar) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFHGeJ_Ni_GjKEDYnL8PWTZT5U8WDJe-TCLbNuZZMHLv194eW6isnNUw30C11PvOreORiYjshIRIwdWpN1_Z4KAXUB9hKvyIb90AplwTocTwKYruhaPx2NKOC2To4maz64XblUO3aD0C5Ee5JoBptUwxtAdTwH6avTzIHmI_M98e8G1UNieksHgflQOvPbUTXa9iLG5QU_HBNKvoe5wdtfh1GQlQTsk4hbHksPugqzJStonuiQk2ucilmb7fL_wNQLGy5ikVyKWFvdflIHg_77kqc=]

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7u_Zpt0VcXDRL7w0pEmFyp8JWjtweMAYhrFPdSZ-kLjOTuktMgU8yAX50LCe9hRQRahab6ICiwORSN4Eyts8P85jsJ91FhzKO59K_bGc4GmM6cCAhSQ_98BvtDk9cyiSEq5Y=]

- New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiB2bzDq2EtyraJ3EChhNkg7JPp5Tv1LLlaWDJav1cfzKb4jv-Xri5hqQtHSONYFITF4gR4wji6Y9WcwKf5UIaQvNjG-9UUSRWvhqEZkMMg0kWgtH-iiSgDWixaUYUNBsv5endXwcC3XaogT0tIMHJ]

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (Source: Springer) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS_Z4_CRRcLhGnEa9cGDYxJEDObMy9bCd2h2tt8B2-VodFbgGuN6PxyYqrlHDFBZm4ABFtFjddGlyIieF4M8dzu04D1LZ9NmwLz0MR5hxcqU4a5CsSMbqapI63SYiAsgy9PUZKlHMxRnroGMw=]

- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (Source: Journal of Applied Pharmaceutical Science) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFu0QAY7ML_OsYvXM2FPJUDaSkIHsGN5i54FyHjnUctk5hnnOe-x7WkMwtr4-5Mwm4mL_LMaC62B0rPs36t3cO3LLnCraqAnFMk1sKcLBsUq8qMauKgNxWJSuH3eUP79zsbAPrlhouSHI3i7OjQRr4]

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENJT0dDf1YvseFcHOCpkjuVvP0OUygMS-gQm8gsTdbEMEmyEJuHKto5aaL3X3vZsmFuPy_9fXkDIn38QhS2Qguuq4SthyYqUfBx2vjYdsxrb7Nwajei-hI9ygasmejk0YmEl8guA==]

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. (Source: RSC Publishing) [URL: https://vertexaisearch.cloud.google.

- Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_SkvYY4AsdTkuZFmqnyBWmAE_HeDHY1M0XIJiRPEI4pA69ZP7kVZTJbF4pxqMFctx1sbZGwaSeHoq1sJZenWzPK3aVZnXdWcNIXu3wyP8YRpUPkUZXC4f7lecomtpGypYSOvj_7sql8YoyBf8noja9VyWQLRJVdr126ZWu66AVASvmyfg7KS486IcenxQk6bE3Smu1RnwbGWf3kwmagV07dkhZg-WTuG6yNGgDuI2Bthptw3mtl8sYxtlAaz4Hwb9JZJt2BXR-0M8g2JP9zaY0Yv3K7uirgt9YJC_jdypZ-miw7Oa3Zd6RqgnyANs]

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (Source: Rasayan Journal of Chemistry) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfnbaGkv1EH1c8aslLPQT1PurvK42nt48iWovIp48UZHgSyKquXUKgr7EaLrAHlDikjxriUzEAZjvz9785QEmfyiH4CF9-l1nKsWL7OAp3d3Uwfqj1d_SnjufpH5R2lXdKhcIKmnO6BxV334YUSvsrzu2jDf5MRiA3t5VibgzBoTiyJUtPGbRvEqt2EMI-V7PMzStscEJ0MZp1LIWz3ad0lhNlRA==]

- New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. (Source: ACS Omega) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcLJP8BwX0-V6Dm8er8BgbLEWx4CmqWGNaz-Su_ka460qsCfQBWES742dAp0QOst85HQZqK8GPLQlMWIny8jEZkUAHxeLSGQpXrrD80IJZybWDvzIJMWrCdYKoC1ojzAaHjzJppcdmjIpb-AU=]

- Design, synthesis, antimicrobial evaluation and molecular docking studies of some new thiophene, pyrazole and pyridone derivatives bearing sulfisoxazole moiety. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv1AYV7cY6n_Fn4ZSF6_uEgrbD9CIiUJWL486KUikZWWyCuuhLCjf4fbxFv8-kPGetwpuph4qjubhmhKin8NsOGV_Junr3h4ln8pbDv2Wn0HxzWxaVM7RZgIMMR2YvkBqXjL4TKsOLeFvzfc-M9FvhLuaqtbOpkVJJKtuirzZBjr_y70yDqvY53NrdKtILj8Hko0eD-SIBKOg_4GTU3N4hfZXU5nQ_6rpPv3ijIabkbaxgmZO5VimYXaam9BL-1eWL6y2jDS_TWYjCc_hydcHxt835E1866rHozRHYDGEjK2LiUuNxXrjzlByVmtNiHF2DSBaJDf7_qqw84NIfD9ezo4to9NcZJJDL4lo=]

- Synthesis and Antimicrobial Evaluation of New Pyrazole, Thiophene, Thiazole and 1,3,4-Thiadiazole Derivatives Incorporating Pyrimidine Ring. (Source: Semantic Scholar) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW1aOw00PqeT3qVkNEhMaG3YCZAmayZ5oZpTsD6MYS7N4JISkDY4NITLB59jTBARaMtUNX7mxbbk63DhflhqtX_C_gRYYqE44RFYjPm2jzorJ1t9xsbb2oTnEl1tatYvyyRg13qoMdQcB6mg-pE2U151vzk7Adhgx1xDkVVgvRCcYOwzmweuPNBQ==]

- Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv28H317rZM6Y3Dvg15CmOYJ5V4vbMbWOgb8CF3YbL7HNs2WY1NGcbVT8NoBwpkWduKTIfPbUwm0EZqw2uDtgyjO54FWSPa-FNeJMzp-6BesTAPP-0uyvkh737ozHE_uAHWVUCH_-3vAPTKbI=]

- Review on Biological Activities of Pyrazole Derivatives. (Source: Journal of Chemical Health Risks) [URL: https://vertexaisearch.cloud.google.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (Source: PubMed Central) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh6olW_dFazjGmMKy1s4xRSA1XSHSt7I3r8N49BqCOcKWVzWe2YTrSsu0azORcQXUTmau2mkJUTEV9rOTDa-ZuQbKoRdGUr-G1NXBPHFRZhpE7QCrYKXB_gZZbRXejHOy8z983gvJ2Va-44H4o]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBXIxv_mB-2C5sBJE7pghHQFgkNNoLlGzv81RUGdJ3OZWOuBJB2lb7Ag4bGGCa0LnRCGrSSuK1mAu9pGLI1_hY89XjHntDreFGAS3bkBRnaSjgsDXX-AFo9jHwC8iHydBfVeA=]

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (Source: RSC Publishing) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYgHnl2tVHH4IZ3srpq2LdZABpsrSL6nRxRXT9E7SIm_A-aJvGFFI22imMyLe2YoF0HJUs4sivVK4Zqk1n58wCfhwvkYGtNY99mSBVuLOJ7PuvTJYBuW5JgFvLT0u-KiOjDLuGDCWqZ1sSSgS8Bo5eOJxQC-9DQ9s=]

- Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (Source: Springer) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0FOn_2OB9wdaPoSVakrx-Oz8zWVoTuvjncts1SQsktRe_A_bA1wj9Tec-Mnhi5wzWzETiifIiqXHo5dCYLC8I5eZVy6Ne6TxPZZ1PdFahftQnCxZGcHM49K-Glw5jk79AAh8O6HO9MzZBW-hFUcs7oKIvSZeC8tqN]

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAPVcIy2YP6KQSQwMuAQbde8ICz5GLZ2S-MMf1Ij8TpiDSCnbeQLM0q3XIxT_fKVGtVA-Kbu7YE-vTWPb2f138yggsvJnvXhDDvIQ5t3lXckEiV4fa56Tsdq98apIl51y-CA2SPJYiTn3HkA=]

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (Source: MDPI) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCYZUIiFuW6EjJy5_dsQLNnZTO8a_9YDOr2h3hfRQ2BGKg8MFdbs7Lp9mnnwO4Q4N8JoOtPFYKfbZu7gtvj4alF8xrfnJzomQPKhO1hhGFY2nyF0eENY0qB6YGeE-RwzFlY-gA]

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. jchr.org [jchr.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study | Semantic Scholar [semanticscholar.org]

- 9. japsonline.com [japsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]

- 13. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 22. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The confluence of pyrazole and thiophene rings in a single molecular entity presents a compelling starting point for drug discovery. Both heterocycles are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3][4] The pyrazole core, a five-membered diazole ring, is a cornerstone of blockbuster drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1][5][6] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a key pharmacophore in numerous therapeutic agents, contributing to their unique electronic properties and target-binding affinities.[3][4][7]

This technical guide focuses on the specific molecule, 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid , a compound that synergistically combines these two potent scaffolds. The strategic placement of the thiophene at the 3-position and a carboxylic acid at the 5-position of the pyrazole ring suggests a high potential for specific and potent interactions with a range of biological targets. The carboxylic acid moiety, in particular, can act as a crucial hydrogen bond donor and acceptor or a metal-chelating group, often anchoring the molecule within the active site of an enzyme.

The objective of this guide is to provide a comprehensive exploration of the potential therapeutic targets for this molecule. By leveraging data from structurally analogous compounds and outlining a robust strategy for target identification and validation, we aim to equip researchers with the foundational knowledge required to investigate the therapeutic utility of this promising chemical entity.

subgraph "cluster_0" { label = "In Silico & Rationale"; bgcolor="#E8F0FE"; "Compound_Analysis" [label="Structural Analysis of\nthis compound"]; "Literature_Mining" [label="Literature Review of\nPyrazole & Thiophene Analogs"]; "Target_Hypothesis" [label="Hypothesize Potential\nTarget Classes"]; }

subgraph "cluster_1" { label = "Experimental Validation"; bgcolor="#E6F4EA"; "Biochemical_Assays" [label="Biochemical Assays\n(Enzyme Inhibition)"]; "Biophysical_Assays" [label="Biophysical Assays\n(Binding Affinity)"]; "Cell-Based_Assays" [label="Cell-Based Assays\n(Pathway Modulation)"]; }

subgraph "cluster_2" { label = "Lead Optimization"; bgcolor="#FEF7E0"; "Data_Analysis" [label="Data Interpretation\n& SAR Analysis"]; "Lead_Opt" [label="Lead Optimization"]; }

"Compound_Analysis" -> "Target_Hypothesis"; "Literature_Mining" -> "Target_Hypothesis"; "Target_Hypothesis" -> "Biochemical_Assays" [label="Validate Inhibition"]; "Biochemical_Assays" -> "Biophysical_Assays" [label="Confirm Direct Binding"]; "Biophysical_Assays" -> "Cell-Based_Assays" [label="Assess Cellular Activity"]; "Cell-Based_Assays" -> "Data_Analysis"; "Data_Analysis" -> "Lead_Opt"; }

Figure 1: Overall strategy for target identification and validation.

Part 1: In Silico Target Prediction and Rationale

The initial step in elucidating the therapeutic potential of a novel compound involves a thorough analysis of its structure and a comparison with known bioactive molecules. The structure of this compound provides several clues to its potential biological targets.

Pharmacophoric Features:

-

Pyrazole Core: A planar, aromatic system capable of π-π stacking and hydrogen bonding (N-H as donor, N2 as acceptor). It serves as a rigid scaffold to orient the other functional groups.[5][8]

-

Thiophene Ring: A bioisostere for a phenyl ring, it can engage in hydrophobic and π-stacking interactions. The sulfur atom can also participate in specific interactions with certain residues.[3][4]

-

Carboxylic Acid: A key feature for target interaction. It can act as a potent hydrogen bond donor and acceptor and can chelate metal ions (e.g., zinc in metalloenzymes). This group is often critical for anchoring ligands in enzyme active sites.

Based on these features and the extensive literature on related compounds, we can hypothesize several classes of potential therapeutic targets.

| Potential Target Class | Rationale based on Structural Analogs and Literature | Key Examples of Potential Targets |

| Kinases | Pyrazole is a well-established scaffold in a vast number of kinase inhibitors, mimicking the adenine region of ATP.[5][9][10] Thiophene-pyrazole hybrids have shown potent inhibitory activity against kinases like Akt.[11] | VEGFR, EGFR, CDKs, BTK, PI3K/Akt pathway kinases[6][9][10][11] |

| Enzymes | The pyrazole-carboxylic acid moiety is a known pharmacophore for inhibiting various enzymes. Specifically, this scaffold has shown potent inhibition of carbonic anhydrases and viral proteases.[12][13][14] | Carbonic Anhydrases (especially CA IX and XII), Dengue Virus NS2B-NS3 Protease, L-2-hydroxy acid oxidase[13][14][15] |

| Receptors | Pyrazole derivatives have been developed as antagonists for G-protein coupled receptors, notably the cannabinoid receptors.[16][17] Other pyrazole-containing compounds have shown activity as endothelin receptor antagonists.[18] | Cannabinoid Receptors (CB1, CB2), Endothelin Receptors |

| Other Targets | The pyrazole scaffold is present in drugs targeting a wide array of other proteins, including phosphodiesterases (e.g., Sildenafil) and cyclooxygenases (e.g., Celecoxib).[3][5] | Phosphodiesterase 5 (PDE5), Cyclooxygenase-2 (COX-2) |

Part 2: Experimental Workflows for Target Validation

Once potential targets are hypothesized, a systematic experimental approach is crucial for their validation. This workflow should progress from broad, high-throughput screening to specific, detailed mechanistic studies.

"Start" [label="Hypothesized Target", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Biochemical_Screen" [label="Biochemical Screening\n(e.g., Kinase Panel, Protease Assay)\nIs there inhibition?"]; "Dose_Response" [label="Dose-Response Curve\nDetermine IC50/EC50"]; "Binding_Assay" [label="Direct Binding Assay\n(e.g., SPR, ITC)\nDoes it bind directly?"]; "Cellular_Target_Engagement" [label="Cellular Target Engagement\n(e.g., CETSA, Western Blot)\nDoes it hit the target in cells?"]; "Cellular_Phenotype" [label="Cellular Phenotypic Assay\n(e.g., Viability, Migration)\nIs there a functional effect?"]; "Validated_Target" [label="Validated Target", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "No_Activity" [label="No Activity / Not a Direct Target", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Biochemical_Screen"; "Biochemical_Screen" -> "Dose_Response" [label="Yes"]; "Biochemical_Screen" -> "No_Activity" [label="No"]; "Dose_Response" -> "Binding_Assay"; "Binding_Assay" -> "Cellular_Target_Engagement" [label="Yes"]; "Binding_Assay" -> "No_Activity" [label="No / Non-specific"]; "Cellular_Target_Engagement" -> "Cellular_Phenotype"; "Cellular_Phenotype" -> "Validated_Target"; }

Figure 2: A comprehensive workflow for target validation.

A. Biochemical Assays: Probing Direct Inhibition

The first step is to determine if the compound directly inhibits the activity of the purified target protein.

Protocol 1: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound in kinase assay buffer.

-

Prepare a solution of the target kinase, its specific substrate, and ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the compound dilution (or DMSO for control).

-

Add 10 µL of the kinase/substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the DMSO control and plot the results against compound concentration to determine the IC50 value.

-

B. Biophysical Assays: Confirming Direct Binding

To confirm that the observed inhibition is due to direct binding, biophysical methods are employed.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR measures the change in refractive index at the surface of a sensor chip as the compound (analyte) flows over the immobilized target protein (ligand).

-

Chip Preparation and Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the chip surface using a mixture of EDC and NHS.

-

Immobilize the purified target protein onto the chip surface via amine coupling to a target density.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound dilutions over the immobilized target surface at a constant flow rate.

-

Record the association phase (compound binding) and dissociation phase (buffer flow).

-

Regenerate the chip surface between injections using a mild regeneration solution if necessary.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

C. Cell-Based Assays: Assessing Cellular Activity and Target Engagement

Validating that the compound can enter cells, engage its target, and elicit a biological response is a critical step.

Protocol 3: Western Blot for PI3K/Akt Pathway Inhibition

If a kinase in the PI3K/Akt pathway is the hypothesized target, this assay can measure the phosphorylation of downstream substrates.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Include a positive control (known inhibitor) and a negative control (DMSO).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated form of a downstream target (e.g., p-Akt Ser473) and the total form of the target (e.g., total Akt), as well as a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

"RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#E8F0FE"]; "PI3K" [label="PI3K", fillcolor="#E8F0FE"]; "PIP2" [label="PIP2"]; "PIP3" [label="PIP3"]; "PDK1" [label="PDK1", fillcolor="#E8F0FE"]; "Akt" [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; "mTORC1" [label="mTORC1"]; "Cell_Growth" [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#E6F4EA"]; "Apoptosis_Inhibition" [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#E6F4EA"]; "Compound" [label="3-(thiophen-3-yl)-1H-\npyrazole-5-carboxylic acid", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"RTK" -> "PI3K" [label="Activation"]; "PI3K" -> "PIP3" [label="Converts"]; "PIP2" -> "PIP3" [style=dashed]; "PIP3" -> "PDK1"; "PIP3" -> "Akt"; "PDK1" -> "Akt" [label="Phosphorylates"]; "Akt" -> "mTORC1" [label="Activates"]; "Akt" -> "Apoptosis_Inhibition" [label="Inhibits Bad, FOXO"]; "mTORC1" -> "Cell_Growth"; "Compound" -> "Akt" [arrowhead=tee, color="#EA4335", style=dashed, label="Potential\nInhibition"]; }

Figure 3: The PI3K/Akt signaling pathway as a potential target.

Part 4: Data Interpretation and Lead Optimization

The data generated from these assays will provide a comprehensive profile of the compound's activity.

Hypothetical Data Summary:

| Assay | Target | Result | Interpretation |

| Biochemical | Kinase X | IC50 = 0.5 µM | Potent inhibitor of the target kinase. |

| Biophysical (SPR) | Kinase X | KD = 0.2 µM | Confirms direct, high-affinity binding. |

| Cell-Based | p-Substrate Y | IC50 = 1.5 µM | Engages the target in a cellular context. |

| Cell Viability | Cancer Cell Line Z | GI50 = 2.0 µM | Inhibits cell growth, consistent with target inhibition. |

A successful outcome from this validation workflow would confirm a specific protein as a therapeutic target of this compound. The subsequent steps would involve initiating a lead optimization program. This would entail synthesizing analogs of the parent compound to improve its potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the thiophene, pyrazole, and carboxylic acid moieties affect target engagement and overall activity.

Conclusion

This compound represents a molecule of significant interest for therapeutic development. Its composite architecture, drawing from the well-validated pyrazole and thiophene scaffolds, suggests a high probability of interaction with key biological targets implicated in diseases such as cancer, inflammation, and infectious diseases. The most promising avenues for investigation appear to be in the realms of kinase and enzyme inhibition, where structurally related compounds have demonstrated considerable success.

The systematic approach outlined in this guide, from in silico prediction to rigorous experimental validation, provides a clear and actionable framework for researchers. By employing a combination of biochemical, biophysical, and cell-based assays, the specific therapeutic targets of this compound can be identified and validated. This foundational work is the essential first step in the journey of transforming a promising chemical scaffold into a novel therapeutic agent.

References

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07). Vertex AI Search.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.Vertex AI Search.

- Pyrazoles in Drug Discovery - PharmaBlock.Vertex AI Search.

- Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry p